H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2
Description
Properties
IUPAC Name |
2-[(2S)-3-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-oxopropyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37ClN6O8S/c1-47-11-10-23(36-27(40)21(33)13-17-15-35-22-5-3-2-4-19(17)22)28(41)38-25(12-16-6-8-18(32)9-7-16)29(42)37-24(26(34)39)14-20(30(43)44)31(45)46/h2-9,15,20-21,23-25,35H,10-14,33H2,1H3,(H2,34,39)(H,36,40)(H,37,42)(H,38,41)(H,43,44)(H,45,46)/t21-,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMMDAPIRCSNCB-MJTJJFPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37ClN6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Biology of H D Trp D Met P Chloro D Phe Gla Nh2
Strategies for the Chemical Synthesis of Oligopeptides Incorporating D-Amino Acids and Modified Residues
The synthesis of a complex oligopeptide such as H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH₂ requires specialized strategies to accommodate its unique structural features. These include multiple D-amino acids, an unnatural halogenated amino acid, and a post-translationally modified residue, all culminating in a C-terminal amide. The two primary approaches for its synthesis are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Approaches for Oligopeptide Assembly
Solid-Phase Peptide Synthesis (SPPS), first developed by Bruce Merrifield, is the most common and efficient method for assembling peptide chains. americanpeptidesociety.orgchempep.com The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. nih.govmdpi.com This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the resin. mdpi.com
For the target peptide, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally preferred due to its use of milder cleavage conditions compared to the Boc (tert-butyloxycarbonyl) strategy. nih.govresearchgate.net The synthesis would proceed in the C-to-N terminal direction, starting with the attachment of the gamma-carboxyglutamic acid (Gla) residue to the resin. nih.gov Each synthetic cycle consists of two main steps:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.compacific.edu
Coupling: The next N-Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain. pacific.edu Common activating reagents include aminium-derived compounds like HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). mdpi.compacific.edu
The incorporation of D-amino acids (D-Trp, D-Met, p-chloro-D-Phe) proceeds using the same standard coupling protocols as their L-enantiomers, requiring only the use of the corresponding D-amino acid building blocks. pacific.edumdpi.com The presence of multiple sterically hindered or unusual residues can sometimes lead to aggregation of the growing peptide chain, which is a primary cause of failure in peptide synthesis. researchgate.net Strategies to overcome this include the use of specialized PEG-modified polystyrene resins, which improve solvation and reduce aggregation. researchgate.net
Solution-Phase Peptide Synthesis and Fragment Condensation Techniques
While less common for routine synthesis, solution-phase peptide synthesis remains a viable method, particularly for large-scale production. chempep.comyoutube.com In this classical approach, protected amino acids or peptide fragments are coupled in a suitable solvent. Purification after each step typically requires crystallization or chromatography, making it more labor-intensive than SPPS. americanpeptidesociety.org
The primary challenge in solution-phase synthesis is that the formation of a peptide bond is a condensation reaction that is not thermodynamically favorable in aqueous solutions and requires the use of activating reagents to overcome kinetic barriers. ekb.eg The synthesis must be carefully planned with an array of orthogonal protecting groups to ensure that side-chain functionalities remain blocked while the desired N- and C-termini are selectively reacted. ekb.eg
A powerful variation is the fragment condensation approach, where smaller, protected peptide fragments are synthesized (either in solution or via SPPS) and then coupled together in solution. This can be an effective strategy for producing very long peptides. For the target peptide, one might synthesize two dipeptide fragments, which are then coupled to form the final tetrapeptide.
Precursor Amino Acid Derivatives and Linker Systems for H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH₂ Assembly
The successful SPPS of H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH₂ is critically dependent on the selection of appropriate protected amino acid precursors and a suitable resin-linker system.
Precursor Amino Acids: For the Fmoc/tBu strategy, the following N-terminally protected amino acid derivatives are required:
Fmoc-D-Trp(Boc)-OH: The indole (B1671886) side chain of tryptophan is protected with a Boc group to prevent side reactions during synthesis.
Fmoc-D-Met-OH: Methionine can sometimes be prone to oxidation, but is often used without side-chain protection.
Fmoc-p-chloro-D-Phe-OH: This unnatural amino acid derivative is used directly. The chloro-substituent is stable to standard SPPS conditions.
Fmoc-Gla(OtBu)₂-OH: The two carboxylic acid groups on the gamma-carbon of Gla must be protected, typically as tert-butyl (OtBu) esters, to prevent them from reacting during coupling.
Linker Systems: The choice of linker is determined by the desired C-terminal functionality. Since the target peptide is a C-terminal amide (-NH₂), a specialized linker designed to yield this modification upon cleavage is necessary. nih.gov The most common choice for this purpose is the Rink Amide linker . biosynth.comsigmaaldrich.comresearchgate.net This linker is stable to the piperidine used for Fmoc deprotection but is cleaved by strong acids like trifluoroacetic acid (TFA), which simultaneously releases the fully assembled peptide from the resin as a C-terminal amide. biosynth.com Other linkers that can produce peptide amides include the Sieber and PAL linkers. biosynth.com
An alternative and highly versatile approach is the Backbone Amide Linker (BAL) strategy. nih.govspringernature.com In this method, the peptide is anchored to the resin through a backbone amide nitrogen rather than the C-terminus. This leaves the C-terminal carboxyl group free for modification during the synthesis, providing a flexible route to various C-terminally modified peptides, including amides. nih.govspringernature.com
Advanced Analytical Techniques for Peptide Characterization and Homogeneity Assessment
Following synthesis and cleavage from the resin, the crude peptide must be purified and rigorously characterized to confirm its identity and assess its purity. High-Performance Liquid Chromatography and Mass Spectrometry are the principal techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Behavior
High-Performance Liquid Chromatography (HPLC) is the standard method for both the analysis and purification of synthetic peptides. phmethods.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating peptides based on their hydrophobicity. phmethods.netchromatographyonline.com
The crude peptide is dissolved in a suitable solvent and injected into the HPLC system. It is passed through a column packed with a nonpolar stationary phase (typically C18). chromatographyonline.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used to elute the peptides. chromatographyonline.comchromatographyonline.com More hydrophobic peptides are retained longer on the column and thus have a later retention time. The purity of the peptide is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Fractions corresponding to the main peak are collected, combined, and lyophilized to obtain the pure peptide.
The incorporation of modified amino acids affects the retention behavior. For instance, the p-chloro-D-Phe residue increases the hydrophobicity of the peptide compared to a standard phenylalanine, leading to a longer retention time.
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 65 | 35 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 45 | 5 | 95 | 1.0 |
| 50 | 95 | 5 | 1.0 |
Mass Spectrometry (MS) for Molecular Mass and Sequence Verification
Mass Spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized. It provides a precise measurement of the molecular mass of the peptide, which can be compared against the calculated theoretical mass. youtube.com
A major challenge in the MS analysis of Gla-containing peptides is that the gamma-carboxyglutamic acid residue is prone to the neutral loss of a CO₂ group (44 Da) during standard fragmentation techniques like Collision-Induced Dissociation (CID). nih.govnih.gov This can complicate spectral interpretation. To overcome this, alternative fragmentation methods such as Electron Transfer Dissociation (ETD) can be used. ETD results in comprehensive fragmentation of the peptide backbone without causing the loss of the labile carboxyl group from the Gla residue, making it highly beneficial for characterizing such peptides. nih.govacs.org Another approach involves the chemical methylation of the Gla residue, which neutralizes the charge and prevents CO₂ loss, thereby improving MS analysis. nih.gov
Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence. The peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments (typically b- and y-ions) are measured, allowing the sequence of amino acids to be reconstructed. pacific.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of peptides in solution, offering insights under near-physiological conditions. uzh.ch For a relatively small peptide like H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2, a suite of two-dimensional (2D) NMR experiments would be essential to elucidate its primary and secondary structure. nmims.eduwikipedia.org
Primary Structure and Resonance Assignment: The initial step in structure determination is the sequence-specific resonance assignment of all non-labile protons. nmims.edu This is achieved using a combination of 2D NMR experiments, primarily COSY, TOCSY, and NOESY. uzh.chyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds, typically over two to three bond lengths (J-coupling). wikipedia.orglibretexts.org It is particularly useful for identifying the spin systems of individual amino acid residues by correlating the amide proton (HN) with its alpha-proton (Hα) and subsequent protons along the side chain. uzh.ch
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing entire networks of coupled spins within a single amino acid residue. wikipedia.orglibretexts.org For instance, a cross-peak between an amide proton and a distant methyl group proton within the same residue can be observed, which is crucial for identifying the amino acid type. uzh.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the three-dimensional structure. youtube.com It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. uzh.chyoutube.com Sequential assignment (linking one residue to the next) is achieved by observing NOEs between the Hα or side-chain protons of one residue (i) and the amide proton of the following residue (i+1). uzh.ch
The presence of the unnatural residue, p-chloro-D-Phe, and the modified Gla residue would require careful analysis of their unique spin systems and chemical shifts. The gamma-carboxyglutamic acid (Gla) residue, in particular, would show distinct chemical shifts for its α, β, and γ protons due to the presence of the two carboxylic acid groups at the γ-position. nih.gov
Secondary Structure Elucidation: Once sequential assignments are complete, the secondary structure is determined by analyzing patterns of NOEs, scalar coupling constants (³J(HN,Hα)), and chemical shift indices. researchgate.net
NOE Patterns: Specific short and medium-range NOE patterns are indicative of regular secondary structures like α-helices and β-sheets. uzh.ch
Coupling Constants: The magnitude of the ³J(HN,Hα) coupling constant, which relates to the φ (phi) dihedral angle, provides structural information. Large values (~8-10 Hz) are typical for β-sheets, while smaller values (~4-5 Hz) are characteristic of α-helices. uzh.chnmims.edu
Chemical Shift Index (CSI): The deviation of Hα chemical shifts from their random coil values can also be used to predict secondary structure elements. researchgate.net
The following table summarizes the key 2D NMR experiments and their primary applications in the structural elucidation of a peptide like this compound.
| Experiment | Correlation Type | Information Yielded |
| COSY | Through-bond (J-coupling) | Identifies directly coupled protons (e.g., Hα-Hβ) within a residue. libretexts.org |
| TOCSY | Through-bond (J-coupling) | Identifies all protons within a single amino acid spin system. wikipedia.org |
| NOESY | Through-space (< 5 Å) | Determines spatial proximity, crucial for sequential assignment and secondary/tertiary structure. youtube.com |
| HSQC | Through-bond (¹H-¹³C/¹⁵N) | Correlates protons with their directly attached carbons or nitrogens, aiding in resolving spectral overlap. youtube.com |
Stereochemical Control and Racemization Prevention in Peptide Synthesis
The synthesis of this compound would most likely be performed using Solid-Phase Peptide Synthesis (SPPS). bachem.combeilstein-journals.org A critical challenge in SPPS, especially when incorporating non-standard or sensitive amino acids, is maintaining the stereochemical integrity of each chiral center. The target peptide contains three D-amino acids and one L-amino acid (Gla is derived from L-glutamic acid), making stereochemical control paramount. nih.gov
Racemization Mechanisms: Racemization, the conversion of a chiral amino acid into a mixture of D and L isomers, can occur during the activation and coupling steps of peptide synthesis. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. acs.org
Prevention Strategies: To minimize racemization, several strategies are employed, focusing on the choice of coupling reagents and additives. bachem.com
Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common activators. bachem.com DIC is often preferred in automated SPPS because its urea (B33335) byproduct is more soluble and easily washed away. bachem.com
Additives: The most effective way to suppress racemization is to use activating agents in conjunction with additives. These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial O-acylisourea intermediate. acs.org
The table below outlines common additives used to suppress racemization.
| Additive | Full Name | Properties and Efficacy |
| HOBt | 1-Hydroxybenzotriazole | A classic and effective racemization suppressor, though its use is now restricted due to explosive properties in anhydrous form. bachem.com |
| Oxyma Pure® | Ethyl cyano(hydroxyimino)acetate | A non-explosive and highly effective alternative to HOBt, providing high coupling rates with low racemization. acs.orgbachem.com It is considered superior to HOBt and in some cases, close in performance to HOAt. acs.org |
| Oxyma-B | 5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | A newer oxime additive reported to be even more effective than OxymaPure and HOAt in controlling racemization for particularly sensitive amino acids like Cys and His. luxembourg-bio.comresearchgate.netnih.gov |
For the synthesis of this compound, a combination of DIC with an oxime-based additive like Oxyma Pure® or Oxyma-B would be the method of choice. bachem.comluxembourg-bio.com This combination ensures efficient coupling while minimizing the risk of epimerization at the α-carbon of the activated amino acid. acs.org
Incorporation of Special Residues:
D-Amino Acids: Protected D-amino acid building blocks are commercially available and are incorporated using the same standard coupling protocols as their L-counterparts. nih.gov
p-chloro-D-Phe: This unnatural amino acid would be synthesized and protected (e.g., with an Fmoc group) prior to its use in SPPS. acs.orgnih.gov
Gla: The gamma-carboxyglutamic acid residue requires a specific protecting group strategy for its two γ-carboxyl groups to prevent side reactions. Cyclohexyl (cHx) esters are often used as they are stable throughout the synthesis but can be removed during the final trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) cleavage step without causing decarboxylation. nih.gov Therefore, a Boc-Gla(OcHx)₂-OH or Fmoc-Gla(OtBu)₂-OH building block would be used.
By carefully selecting coupling reagents, additives, and appropriately protected amino acid derivatives, the synthesis of the target peptide can be achieved with high stereochemical purity.
Molecular Mechanism of Action of H D Trp D Met P Chloro D Phe Gla Nh2 As an Fptase Inhibitor
Enzymatic Inhibition Kinetics and Type of Inhibition
Detailed kinetic studies are fundamental to understanding the mechanism by which an inhibitor interacts with its target enzyme. For H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2, enzymatic assays would be employed to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor. The type of inhibition, whether it be competitive, non-competitive, uncompetitive, or mixed, is elucidated by analyzing how the inhibitor affects these parameters.
In the case of many peptidomimetic FPTase inhibitors that are designed based on the C-terminal CAAX motif of Ras proteins, a competitive mode of inhibition with respect to the protein/peptide substrate is often observed. This would mean that this compound likely binds to the same site on the FPTase enzyme as the natural protein substrate, directly competing for binding. This is typically visualized through Lineweaver-Burk or Michaelis-Menten plots, where the presence of a competitive inhibitor increases the apparent Km of the substrate without affecting the Vmax of the enzymatic reaction.
Specificity of Interaction with Farnesyl Diphosphate (B83284) (FPP) Binding Site
The active site of FPTase is comprised of two distinct but overlapping binding sites: one for the farnesyl diphosphate (FPP) substrate and another for the protein/peptide substrate containing the CAAX motif. The specificity of an inhibitor for either of these sites is a critical aspect of its mechanism. Given the peptidic nature of this compound, it is hypothesized to primarily interact with the peptide-binding site.
However, the possibility of interactions with the FPP binding site cannot be entirely ruled out without specific structural or biochemical data. Some inhibitors have been shown to have components that extend into the FPP binding pocket. The D-methionine and p-chloro-D-phenylalanine residues, with their respective side chains, could potentially make contacts within or near the hydrophobic FPP binding tunnel. The precise nature of this interaction would determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to FPP. For instance, if the inhibitor binds to the enzyme-FPP complex, it would exhibit uncompetitive inhibition.
Allosteric or Orthosteric Binding Mechanisms at the FPTase Active Site
The binding of an inhibitor to an enzyme can be classified as either orthosteric or allosteric. Orthosteric inhibitors bind directly to the active site, the same location where the natural substrate binds. In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site and reduces the enzyme's activity. nih.gov
Based on its design as a peptidomimetic of the CAAX motif, this compound is presumed to be an orthosteric inhibitor . It is designed to mimic the natural substrate and therefore compete for the same binding pocket. The D-tryptophan, D-methionine, and p-chloro-D-phenylalanine residues are likely key to occupying the same pockets within the FPTase active site that accommodate the C-terminal amino acids of Ras. The gamma-carboxyglutamic acid (Gla) residue, a non-standard amino acid, may provide additional specific interactions within the active site, potentially increasing affinity and specificity.
Comparative Analysis of Inhibition Profiles with Other FPTase Inhibitors
The potency of FPTase inhibitors is commonly compared using the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. To contextualize the efficacy of this compound, its IC50 value would be compared to those of other well-characterized FPTase inhibitors.
| Farnesyltransferase Inhibitor | IC50 (nM) | Type of Inhibition |
| This compound | Data not available | Presumed Competitive |
| Tipifarnib (R115777) | 0.86 | Competitive with protein substrate |
| Lonafarnib (SCH66336) | 1.9 | Competitive with protein substrate |
| FTI-277 | 0.5 | Competitive with protein substrate |
This table is for comparative purposes. The IC50 for the subject compound is not publicly available.
The table above illustrates the potencies of some known FPTase inhibitors. For this compound to be considered a promising candidate for further development, its IC50 would ideally be in the low nanomolar range, comparable to or better than existing inhibitors like Tipifarnib and Lonafarnib. The unique structural features of this compound, such as the presence of D-amino acids and Gla, are intended to enhance its binding affinity and metabolic stability, which could translate to a lower IC50 value.
Structural and Conformational Analysis of H D Trp D Met P Chloro D Phe Gla Nh2 in Enzyme Bound State
Elucidation of Inhibitor Conformation within the FPTase Active Site
To determine the three-dimensional structure of H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 when it is bound to the farnesyltransferase active site, a combination of spectroscopic and computational methods is essential.
Computational Modeling for Structure Calculation (e.g., Distance Geometry and Restrained Energy Minimization)
The distance constraints obtained from TRNOE experiments serve as the primary input for computational modeling. nih.gov Techniques such as distance geometry and restrained energy minimization are then used to calculate a set of three-dimensional structures of this compound that are consistent with the experimental NMR data. nih.gov These computational methods explore the possible conformational space of the peptide, ultimately converging on a model that best fits the empirically derived distance restraints. This integrated approach of NMR and computational modeling has been successfully applied to determine the bound conformations of various FPTase inhibitors. nih.gov
Identification of Key Intermolecular Interactions between this compound and FPTase Residues
Understanding the specific interactions between the inhibitor and the enzyme is critical for explaining its potency and selectivity. Once a structural model of the bound peptide is generated, it can be docked into the FPTase active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential ionic interactions between the amino acid residues of the peptide (D-Trp, D-Met, p-chloro-D-Phe, Gla) and the residues lining the FPTase active site. For instance, the aromatic ring of the D-tryptophan residue may engage in pi-stacking interactions with aromatic residues in the enzyme's binding pocket, a common feature in protein-ligand recognition.
Implications of Bound Conformation for Rational Inhibitor Design
A detailed understanding of the bound conformation of this compound would have significant implications for the rational design of new and improved FPTase inhibitors. By identifying the key pharmacophoric elements—the essential features and their spatial arrangement required for binding and inhibition—medicinal chemists can design novel compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. For instance, if a specific beta-turn conformation is found to be critical for activity, this structural motif could be stabilized using peptidomimetic strategies to create more rigid and potent inhibitors.
Structure Activity Relationship Sar Studies and Analog Development for H D Trp D Met P Chloro D Phe Gla Nh2 Scaffold
Contribution of Individual Amino Acid Residues (D-Trp, D-Met, p-chloro-D-Phe, Gla) to Inhibitory Potency and Selectivity
The inhibitory activity of a peptide is a composite of the contributions from each of its constituent amino acid residues. For the H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 scaffold, each residue is presumed to play a specific role in binding to the FPTase active site.
p-chloro-D-Phenylalanine (p-chloro-D-Phe): The substitution of an aromatic amino acid like phenylalanine at the penultimate position (the 'a2' position in the CaaX motif) is a well-established strategy for converting a substrate peptide into a pure inhibitor. nih.govnih.gov The addition of a chloro group to the para position of the phenyl ring enhances the hydrophobicity and electronic character of the side chain. This modification can lead to stronger van der Waals and halogen-bonding interactions with hydrophobic pockets in the enzyme, which are often lined with aromatic residues like tyrosine and tryptophan. nih.govmdpi.com This typically results in a significant increase in inhibitory potency compared to the non-halogenated analog.
Gamma-Carboxyglutamic Acid (Gla): The presence of Gla at the C-terminus is highly unusual for an FPTase inhibitor. Canonical inhibitors rely on a C-terminal cysteine whose thiol group coordinates with a catalytic zinc ion in the FPTase active site. nih.gov In this scaffold, Gla likely serves as a cysteine mimetic. The two carboxylic acid groups on its side chain could chelate the zinc ion or form salt bridges with positively charged residues (e.g., Lysine, Arginine) in the active site, thereby anchoring the inhibitor. nih.gov Gla is known for its high affinity for divalent cations like Ca2+, and this property may be repurposed here to interact with the Zn2+ ion. wikipedia.org The C-terminal amidation (-NH2) neutralizes the charge of the alpha-carboxyl group, which may be important for preventing repulsion and allowing the side-chain carboxylates to dominate the interaction.
Table 1: Postulated Contribution of Individual Residues to FPTase Inhibition This table is based on established principles of FPTase inhibitor design.
| Residue | Position | Probable Function | Key Interactions |
|---|---|---|---|
| H-D-Trp | 1 (N-Terminus) | Hydrophobic pocket binding; N-terminal amine interaction with FPP | Hydrophobic, Aromatic-Aromatic, Ionic |
| D-Met | 2 | Hydrophobic pocket binding; structural support | Hydrophobic |
| p-chloro-D-Phe | 3 | Enhanced hydrophobic binding; induces inhibitory conformation | Hydrophobic, van der Waals, Halogen Bonding |
| Gla-NH2 | 4 (C-Terminus) | Cysteine mimetic; active site anchoring | Ionic, Metal Chelation (Zn2+) |
Stereochemical Requirements and the Impact of D- vs. L-Amino Acid Substitutions on Biological Activity
Stereochemistry is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. The use of D-amino acids in therapeutic peptides offers two primary advantages: increased resistance to degradation by endogenous proteases and the ability to adopt unique conformations that may enhance binding affinity or selectivity. nih.govmdpi.com
In the context of this compound, the exclusive use of D-amino acids forces the peptide backbone into a conformation that is the mirror image of its all-L counterpart. This specific conformation must fit snugly into the FPTase active site to be an effective inhibitor.
The impact of substituting a D-amino acid with its L-enantiomer at any position would likely be detrimental to the inhibitory activity. Such a change would disrupt the specific backbone torsion angles and the spatial orientation of the side chains, leading to steric clashes or the loss of key binding interactions with the enzyme. nih.gov For instance, if D-Trp were replaced with L-Trp, the indole (B1671886) side chain would project into a different region of the binding pocket, potentially clashing with the protein or failing to make productive contact. Similarly, an L-Phe residue would alter the peptide's turn structure, misaligning the C-terminal Gla for its crucial interaction. nih.gov
Table 2: Hypothetical Impact of Stereochemical Inversion on Inhibitory Activity This table illustrates the expected effect on IC50 values based on general principles of stereospecific enzyme-inhibitor interactions.
| Analog | Stereochemistry | Expected FPTase Inhibition (Relative IC50) | Rationale |
|---|---|---|---|
| Parent Compound | D-Trp, D-Met, D-Phe, D-Gla | 1x (High Potency) | Optimized conformation for binding. |
| Analog A | L-Trp, D-Met, D-Phe, D-Gla | >100x (Drastically Reduced Potency) | Disruption of N-terminal binding and overall conformation. |
| Analog B | D-Trp, D-Met, L-Phe, D-Gla | >100x (Drastically Reduced Potency) | Loss of optimal hydrophobic interaction and incorrect positioning of C-terminus. |
| Analog C (All-L) | L-Trp, L-Met, L-Phe, L-Gla | >1000x (Likely Inactive) | Completely different 3D structure; rapid proteolytic degradation. |
Effects of N-Terminal, C-Terminal, and Side-Chain Modifications on FPTase Inhibition
Systematic modifications to the peptide scaffold are a cornerstone of SAR studies, providing insight into the function of each component.
N-Terminal Modifications: The free amino group of D-Trp is thought to be a key feature. Capping this N-terminus, for instance by acetylation (Ac-D-Trp...), would neutralize the positive charge. nih.gov This would likely weaken the binding affinity if the interaction with the FPP's phosphate (B84403) group is indeed critical, leading to a higher IC50 value. nih.govnih.gov Conversely, adding a different chemical group could either enhance hydrophobic interactions or introduce steric hindrance, depending on its size and properties.
C-Terminal Modifications: The C-terminal amide is crucial for neutralizing the negative charge of the alpha-carboxyl group of Gla, likely allowing the side-chain carboxylates to be the primary interacting moiety. Replacing the amide with a free carboxylate (Gla-OH) would introduce an additional negative charge, which could cause electrostatic repulsion from negatively charged pockets or from the FPP substrate, thereby reducing potency.
Side-Chain Modifications: Modifying the side chains would directly probe their interactions.
Replacing p-chloro-D-Phe with D-Phe would likely decrease potency by removing the favorable halogen interaction.
Replacing p-chloro-D-Phe with a non-aromatic residue like D-Leu would significantly reduce affinity, highlighting the importance of the aromatic ring.
Replacing Gla with Aspartic acid (Asp) or Glutamic acid (Glu), which have only one side-chain carboxylate, would test the necessity of the dual-carboxylate structure for Zn2+ chelation or bidentate salt bridge formation. It is expected that such a substitution would result in a substantial loss of activity.
Replacing Gla with Cysteine (Cys) would create a more traditional CaaX-like inhibitor, and comparing its activity would clarify whether the novel Gla-based interaction is superior.
Design Principles for Optimizing Binding Affinity and Functional Efficacy
The SAR data from analog studies inform a set of design principles for creating next-generation inhibitors with improved properties.
Maintain D-Stereochemistry: The all-D configuration is essential for both proteolytic stability and the specific bioactive conformation. Future designs should retain this core feature. mdpi.com
Exploit Aromatic and Hydrophobic Pockets: The potency derived from the D-Trp and p-chloro-D-Phe residues indicates that the enzyme's active site has well-defined hydrophobic regions. Further optimization could involve exploring other halogen substitutions (e.g., F, Br, I) on the phenylalanine ring or replacing D-Trp with other large, non-natural aromatic amino acids to maximize these interactions.
Refine the Cysteine Mimetic: The Gla residue is a key innovation. Its effectiveness can be fine-tuned by exploring other amino acids with metal-chelating properties, such as those bearing phosphonate (B1237965) or bidentate carboxylate side chains, to optimize the interaction with the active site zinc ion. nih.gov
Balance Rigidity and Flexibility: While the peptide must adopt a specific conformation, some flexibility is required for it to enter the active site. Replacing the D-Met residue with a more rigid cyclic amino acid could lock the peptide into a more favorable pre-organized conformation for binding, potentially increasing affinity.
In Silico Approaches to Predict and Guide SAR Studies (e.g., Molecular Docking and Dynamics)
Computational chemistry is an indispensable tool for accelerating the drug design cycle. In silico methods provide a structural basis for interpreting experimental SAR data and predicting the activity of novel analogs before their costly synthesis.
Molecular Docking: Docking simulations can be used to place the this compound peptide into a crystal structure or homology model of human FPTase. These models can visualize the binding pose and predict key interactions, such as the D-Trp side chain fitting into a hydrophobic pocket or the Gla carboxylates coordinating the active site zinc. nih.gov Docking can be used to screen a virtual library of analogs, prioritizing the synthesis of compounds predicted to have the highest affinity.
Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can model the dynamic behavior of the enzyme-inhibitor complex over time (nanoseconds to microseconds). nih.gov MD can reveal the stability of key interactions, the role of water molecules in the active site, and conformational changes in the enzyme or inhibitor upon binding. For peptides containing non-standard D-amino acids, MD is particularly valuable for assessing the conformational preferences and stability of the proposed binding mode. preprints.org These simulations can help explain why certain modifications lead to a loss of activity and guide the design of more conformationally stable and potent inhibitors.
Preclinical Pharmacological Evaluation and Efficacy in Model Systems
In Vitro Assessment of FPTase Inhibition in Cell-Free Systems
Direct enzymatic assays are crucial for determining a compound's potency and selectivity against its target. A foundational study focused on the interaction between H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 and FPTase has been reported. The research, titled "Conformation of a novel tetrapeptide inhibitor NH2-D-Trp-D-Met-Phe(pCl)-Gla-NH2 bound to farnesyl-protein transferase," indicates that the compound binds directly to the enzyme. researchgate.netacs.org This work suggests that the three-dimensional structure of the peptide when bound to FPTase has been elucidated, which is a critical step in understanding its mechanism of inhibition at a molecular level. researchgate.netacs.org However, specific quantitative data from this study, such as the half-maximal inhibitory concentration (IC₅₀) value, which measures the compound's potency in a cell-free system, are not detailed in the available literature.
Cellular Assays Demonstrating FPTase Inhibition and Downstream Effects in Cultured Cells
The efficacy of this compound has been evaluated in a cellular context, specifically for its effect on cell migration, a process that relies on farnesylation of key signaling proteins. In a study investigating the differential migratory behavior of vascular smooth muscle cells (VSMCs), the compound was utilized as a specific farnesyl transferase inhibitor (FTI). The research demonstrated that the application of this compound affects cellular motility, confirming its bioactivity and ability to modulate FPTase-dependent pathways within intact cells.
| Cell Line | Compound Concentration | Observed Effect | Source |
| Human Coronary Artery Vascular Smooth Muscle Cells (CAVSMC) | 2 nM | Used as a tool to study the role of farnesylation in angiotensin II- and oxidized LDL-induced cell migration. | nih.gov |
Investigations into the Antitumor Activity in Tissue Culture Models
Despite its classification as an FPTase inhibitor—a class of agents developed with a strong rationale for anticancer activity—published studies detailing the specific antitumor effects of this compound on cancer cell lines are not available in the public domain. nih.govstcloudstate.edu Therefore, there is no specific data regarding its ability to inhibit the growth of tumor cells in tissue culture models.
Efficacy Studies in Relevant Animal Models (e.g., Xenograft Models for Cancer Research)
Comprehensive preclinical evaluation of a potential anticancer agent typically involves assessing its efficacy in vivo using animal models, such as human tumor xenografts in immunodeficient mice. Searches of scientific literature did not yield any studies reporting on the use or efficacy of this compound in such animal models for cancer research.
Biomarkers of FPTase Inhibition and Cellular Response in Preclinical Studies
The clinical development of FPTase inhibitors has led to the identification of pharmacodynamic biomarkers to confirm target engagement in treated cells and tissues. nih.gov The most well-characterized biomarkers for this class of drugs are the unprocessed forms of FPTase substrates, such as the chaperone protein HDJ-2 and prelamin A. nih.govaacrjournals.org Inhibition of FPTase prevents the farnesylation of these proteins, which is a necessary step for their subsequent proteolytic processing. aacrjournals.org This leads to the accumulation of the unprocessed, slower-migrating forms of these proteins, which can be detected by techniques like immunoblotting. nih.gov The accumulation of prelamin A, in particular, has been shown to be a reliable marker of FPTase inhibition in both cycling and noncycling cells. nih.govaacrjournals.org
While these are established biomarkers for FTI activity, specific studies confirming the modulation of unprocessed HDJ-2 or prelamin A levels following treatment with this compound have not been identified in the reviewed literature.
Advanced Research Perspectives and Future Directions
Strategies for Enhancing Peptide Stability and Biopharmaceutical Properties for Research Applications
The inherent design of H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 already incorporates features known to enhance stability. The presence of D-tryptophan, D-methionine, and p-chloro-D-phenylalanine instead of their natural L-enantiomers provides significant resistance to degradation by proteases. nih.gov Additionally, the C-terminal amidation protects the peptide from carboxypeptidase activity.
Further enhancements to its stability and properties for research applications could be explored using several established methods:
Cyclization: Converting the linear peptide into a cyclic structure, either through head-to-tail, side-chain-to-side-chain, or backbone cyclization, can drastically improve stability. researchgate.netalliedacademies.org This conformational constraint often leads to a more defined structure, higher receptor affinity, and increased resistance to enzymatic degradation. researchgate.net
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the hydrodynamic size of peptides. polarispeptides.com This can prolong circulation half-life in research models by reducing renal clearance and shielding the peptide from proteases.
Lipidation: Attaching a lipid moiety can enhance the peptide's ability to interact with cell membranes and can promote binding to serum albumin, thereby extending its half-life in vivo. polarispeptides.com
Role of Gamma-Carboxyglutamic Acid (Gla): The Gla residue is a powerful calcium-binding amino acid. ashpublications.orgwikipedia.org The binding of calcium ions is crucial for inducing and stabilizing a specific, biologically active conformation in many Gla-containing proteins. ashpublications.orgwikipedia.org For this peptide, the presence of Gla suggests that its structure and function may be calcium-dependent. Research into how calcium binding affects its conformational stability and interactions is a critical area for investigation. nih.gov Two Gla residues can exhibit cooperative calcium binding, leading to a significant increase in affinity. nih.gov
| Modification Strategy | Primary Goal for Research Applications | Potential Impact on this compound |
| Cyclization | Increase conformational rigidity and enzymatic resistance. researchgate.netalliedacademies.org | Lock the peptide into a potentially more active conformation; further improve stability beyond existing D-amino acids. |
| PEGylation | Increase hydrodynamic radius to prolong circulation time in experimental models. polarispeptides.com | Enhance plasma half-life for in vivo studies. |
| Lipidation | Enhance membrane interaction and albumin binding. polarispeptides.com | Improve cell permeability or extend duration of action in animal models. |
| Gla-Calcium Chelation | Stabilize a specific three-dimensional structure. ashpublications.orgnih.gov | Modulate the peptide's conformation and biological interactions in a calcium-dependent manner. |
Development of Conjugates or Delivery Systems for Targeted Research Investigations
To direct this compound to specific cells or tissues in experimental models, it can be incorporated into advanced delivery systems or conjugated with targeting moieties. polarispeptides.comnih.gov
Conjugation to Targeting Ligands: The peptide could be chemically linked to molecules that bind to specific cell surface receptors. mdpi.com For instance, conjugating it to a ligand for a receptor overexpressed in a particular cell type would allow for targeted delivery in cell culture or in vivo models. mdpi.com
Nanoparticle Formulation: Encapsulating the peptide within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its delivery to specific sites. acs.org These systems can be further modified with targeting ligands on their surface. acs.org
Cell-Penetrating Peptides (CPPs): If the target of investigation is intracellular, this compound could be conjugated to a CPP. nih.govmdpi.com CPPs are short peptides that can traverse cellular membranes and transport molecular cargo inside the cell. mdpi.com
Exploration of Polypharmacology and Off-Target Interactions in Experimental Models
Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in drug research. nih.gov Investigating the broader interaction profile of this compound is essential to understand its specificity and any potential off-target effects in a research context. drugdiscoverynews.com
Methodologies to explore its interaction profile include:
Proteomic Approaches: Techniques like affinity chromatography coupled with mass spectrometry can identify binding partners from cell lysates. A version of the peptide could be immobilized on a solid support and used as bait to "pull down" interacting proteins. creative-proteomics.com
Cell-Based Phenotypic Screening: High-content screening across a panel of diverse human cell lines can reveal unexpected biological activities or cytotoxic effects, hinting at off-target interactions. nih.gov
Computational Inverse Docking: In silico methods can screen the peptide against a large database of known protein structures to predict potential unintended binding sites. nih.gov
| Screening Method | Principle | Application to this compound |
| Affinity Purification-Mass Spectrometry | Use a tagged version of the peptide to capture binding proteins from a cell extract for identification. creative-proteomics.com | Comprehensive identification of direct protein interactors in a given biological system. |
| Thermal Shift Assays | Measure changes in protein melting temperature upon ligand binding across a proteome. | Screen for targets by identifying proteins that are stabilized by binding to the peptide. |
| Cellular Phenotypic Screening | Observe the peptide's effect on various cellular parameters (e.g., morphology, viability) across different cell types. nih.gov | Uncover unexpected biological response profiles that may indicate off-target activity. |
| Inverse Virtual Screening | Computationally dock the peptide's predicted structure against a library of macromolecular targets. nih.gov | Generate a prioritized list of potential off-targets for subsequent experimental validation. |
Integration of Omics Technologies for Comprehensive Biological Impact Analysis
To obtain a holistic understanding of the cellular response to this compound, various "omics" technologies can be employed. frontiersin.org These approaches provide a global snapshot of molecular changes within a biological system upon perturbation with the peptide.
Proteomics: Quantitative proteomics can be used to analyze changes in the expression levels of thousands of proteins in cells or tissues treated with the peptide. This can reveal entire pathways that are modulated by the peptide's activity. frontiersin.org
Transcriptomics: By analyzing messenger RNA (mRNA) levels with techniques like RNA-sequencing, researchers can determine how the peptide affects gene expression, providing insight into its mechanism of action at the transcriptional level. frontiersin.org
Metabolomics: This technology assesses the global profile of small-molecule metabolites. nih.goveurekaselect.com It can uncover changes in metabolic pathways resulting from the peptide's interaction with its target(s). nih.goveurekaselect.com
Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. frontiersin.orgbenthamdirect.com Combining proteomic, transcriptomic, and metabolomic data can build a comprehensive model of the peptide's biological impact, linking its primary interaction to downstream functional consequences. frontiersin.org
Computational Chemistry and Machine Learning Applications in Peptide Design and Prediction
Computational tools are invaluable for studying and optimizing peptides containing non-standard amino acids. byu.eduresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the three-dimensional structure of this compound in solution. arxiv.org These simulations are particularly useful for understanding the conformational changes induced by calcium binding to the Gla residue and how the p-chloro-D-Phe residue influences the peptide's structure and interactions. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method can provide highly accurate calculations of the electronic structure of key regions, such as the Gla-calcium binding site, while treating the rest of the peptide with more computationally efficient molecular mechanics. researchgate.net
Machine Learning (ML) and AI: ML models are increasingly used in peptide research. nih.govresearchgate.netfrontiersin.org Given a set of experimental data, ML algorithms could be trained to predict the activity of new analogs of this peptide, guiding the design of more potent or selective variants. nih.gov AI-driven platforms can generate novel peptide sequences with desired properties, potentially accelerating the discovery of new research compounds based on this initial scaffold. nih.gov
Potential for Developing this compound-Based Probes for Biological Research
This peptide can serve as a scaffold for the development of chemical probes to investigate biological processes. nih.govcityu.edu.hk
Fluorescent Probes: By conjugating a fluorescent dye (fluorophore) to the N-terminus of the peptide, a fluorescent probe can be created. rsc.orgnih.gov Such a probe would allow for the visualization of the peptide's localization in cells using fluorescence microscopy. It could also be used in biophysical assays, such as fluorescence polarization, to quantify its binding to target proteins. nih.govnih.gov
Biotinylated Probes: Attaching a biotin (B1667282) tag would create a probe suitable for affinity-based applications. For example, a biotinylated version of the peptide could be used with streptavidin-coated beads to isolate its binding partners from a complex biological mixture. asu.edu
Photo-affinity Probes: Incorporating a photo-activatable cross-linking group would enable the probe to form a covalent bond with its binding partner upon exposure to UV light. acs.org This is a powerful technique for irreversibly labeling and subsequently identifying the direct biological target(s) of the peptide.
Q & A
Q. How to address discrepancies between in vitro potency and in vivo efficacy observed with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
